Trichlorothiazole

Beschreibung

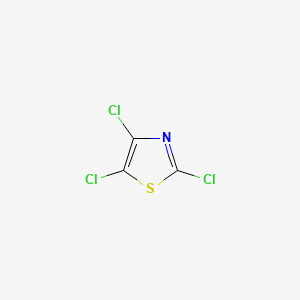

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trichloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3NS/c4-1-2(5)8-3(6)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWSIACICRBLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198883 | |

| Record name | Trichlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50844-30-9 | |

| Record name | 2,4,5-Trichlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50844-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050844309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Trichlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Trichlorothiazole

Trichlorothiazole, scientifically identified as 2,4,5-Trichlorothiazole, is a halogenated heterocyclic compound with the molecular formula C₃Cl₃NS. Its structure, featuring a thiazole ring heavily substituted with chlorine atoms, imparts significant chemical reactivity, making it a subject of interest in synthetic chemistry and as a potential building block for more complex molecules. An accurate understanding of its physical properties, such as boiling and melting points, is fundamental for its purification, handling, and application in further chemical synthesis and drug development processes. These parameters are critical indicators of a substance's purity and are essential for designing and controlling reaction conditions.

This technical guide provides a comprehensive overview of the experimentally determined boiling and melting points of 2,4,5-Trichlorothiazole. It delves into the methodologies for their determination, the significance of experimental conditions, the impact of purity on these physical constants, and a brief overview of computational prediction approaches.

Core Physical Properties of 2,4,5-Trichlorothiazole

The fundamental physical properties of 2,4,5-Trichlorothiazole are summarized in the table below. These values are critical for laboratory and industrial applications, providing a baseline for handling and purification protocols.

| Physical Property | Value | Conditions |

| Melting Point | -13 °C | Not specified |

| Boiling Point | 78 °C | at 11 Torr |

Source: CAS Common Chemistry[1]

In-Depth Analysis of Physical Properties

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow range, often referred to as a sharp melting point. The experimentally determined melting point of 2,4,5-Trichlorothiazole is -13 °C.[1]

The presence of impurities typically leads to a depression and broadening of the melting point range.[2] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice of the pure compound by foreign molecules. Therefore, the determination of the melting point is a crucial, straightforward, and initial assessment of a sample's purity.[2][3] A sharp melting range close to the reference value is a strong indicator of high purity.

Boiling Point and the Influence of Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4][5] The reported boiling point for 2,4,5-Trichlorothiazole is 78 °C at a reduced pressure of 11 Torr.[1]

It is crucial for researchers to note the pressure at which a boiling point is determined. Many organic compounds decompose at their atmospheric boiling points. By reducing the ambient pressure, the boiling point is significantly lowered, allowing for distillation and purification of thermally sensitive compounds.[5] For instance, a general rule of thumb suggests that for many liquids, the boiling point will drop by approximately 0.5°C for every 10 mm Hg decrease in pressure near standard atmospheric pressure (760 mm Hg). At lower pressures, a 10°C drop in boiling point can be observed for each halving of the pressure.

Methodologies for Determining Physical Properties

The accurate determination of melting and boiling points relies on standardized experimental protocols. These methods are designed to ensure reproducibility and comparability of data across different laboratories.

Experimental Determination of Melting and Boiling Points

A generalized workflow for the experimental determination of the physical properties of a chemical compound like Trichlorothiazole is depicted in the diagram below. This process emphasizes the importance of sample purity, which is often achieved through purification techniques such as distillation or chromatography, before the final measurement of physical constants.

Caption: Workflow for the Determination of Physical Properties.

Melting Point Determination Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample of Trichlorothiazole is packed into a thin-walled capillary tube, sealed at one end.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube or a modern digital melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily.[3][6] The rate of heating should be slow near the expected melting point to ensure thermal equilibrium.[6]

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3] For a pure compound, this range is typically narrow.

Boiling Point Determination Protocol (Reduced Pressure):

-

Apparatus Setup: A small quantity of Trichlorothiazole is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

-

Pressure Regulation: The pressure inside the apparatus is reduced to the desired level (e.g., 11 Torr) using a vacuum pump and monitored with a manometer.

-

Heating: The sample is heated gently. The introduction of boiling chips or a magnetic stirrer ensures smooth boiling.

-

Observation: The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[7]

Computational Prediction of Physical Properties

In addition to experimental determination, computational methods can be employed to predict the boiling and melting points of chemical compounds. These methods often utilize quantitative structure-property relationship (QSPR) models, which correlate the chemical structure with its physical properties.[8] Machine learning algorithms, such as linear regression and neural networks, can be trained on large datasets of known compounds to predict the properties of new molecules.[8][9]

While these predictive tools are valuable, especially in the early stages of drug discovery for virtual screening, they have limitations. The prediction of melting points is particularly complex as it depends not only on intermolecular forces but also on the intricacies of the crystal lattice packing.[8] Therefore, experimentally determined values remain the gold standard for accuracy and reliability.

The Critical Role of Sample Purity

The purity of a chemical substance is a crucial parameter that significantly influences its physical properties and, consequently, the reproducibility of experimental results.[10][11] In the context of drug development and scientific research, using well-characterized and pure compounds is essential for obtaining reliable and interpretable data.[10][11]

Impurities, which can be unreacted starting materials, by-products from the synthesis, or residual solvents, can lead to inaccurate measurements of physical constants.[12] As previously mentioned, impurities tend to lower and broaden the melting point range of a solid.[2] Similarly, the boiling point of a liquid can be affected by the presence of volatile or non-volatile impurities. Therefore, rigorous purification and subsequent purity assessment are indispensable steps before determining the physical properties of a compound like Trichlorothiazole.[10][11]

Conclusion

The accurate determination and understanding of the physical properties of 2,4,5-Trichlorothiazole, namely its melting point of -13 °C and boiling point of 78 °C at 11 Torr, are of paramount importance for its application in scientific research and development. This guide has provided an in-depth overview of these properties, the experimental methodologies for their measurement, the critical influence of pressure and purity, and the role of computational prediction. For researchers and scientists working with this compound, adherence to rigorous experimental protocols and a thorough understanding of the principles outlined herein will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

-

2H-Thiazolo[4,5-d][10][13]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing.

-

Micro-boiling point measurement. University of Calgary.

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.

-

Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega.

-

experiment (1) determination of melting points. University of Technology.

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Technology.

-

Why Is Purity Important In Chemistry? ReAgent.

-

Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PMC - NIH.

-

Predicting Elemental Boiling Points from First Principles. ChemRxiv.

-

Melting point determination. University of Alberta.

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

-

CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine. Google Patents.

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

-

2,4,5-Trichlorothiazole. CAS Common Chemistry.

-

Synthesis of 2,4,5-triaryl imidazoles 1,2,3-triazoles (Muñoz et al....). ResearchGate.

-

02 Exp 1 Boiling Point Determination. Scribd.

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. S. S. Jain Subodh P.G. College.

-

The Importance of Purity in Chemistry. Moravek.

-

Melting point determination. SSERC.

-

Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. PMC - NIH.

-

Experiment name / Determination of Boiling point Purpose. Al-Mustaqbal University College.

-

Why Purity Variation is Significant in Laboratories. Atom Scientific.

-

Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

-

Chemistry 20 - Predicting boiling points and solubility using intermolecular forces. YouTube.

Sources

- 1. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medium.com [medium.com]

- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. moravek.com [moravek.com]

- 13. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Genesis of a Versatile Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of Trichlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,4,5-trichlorothiazole, a pivotal heterocyclic compound. While its initial discovery is not prominently documented in readily available literature, its significance as a versatile building block in the synthesis of agrochemicals and potentially in pharmaceuticals is evident from various patents and scientific publications. This guide will delve into the key synthetic methodologies, exploring the chemical principles and experimental considerations that have evolved over time. Particular emphasis is placed on providing a deep understanding of the reaction mechanisms and practical, field-proven insights for synthetic chemists.

Introduction: The Emergence of a Polychlorinated Thiazole

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a ubiquitous scaffold in a vast array of biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in medicinal chemistry and agrochemical research.[1][2] The introduction of multiple chlorine substituents onto the thiazole nucleus, as in 2,4,5-trichlorothiazole, dramatically alters its reactivity and provides a versatile handle for further chemical transformations.

While the precise moment of its first synthesis is not clearly demarcated in historical chemical literature, the emergence of 2,4,5-trichlorothiazole (CAS No. 50844-30-9) can be traced through its appearance in patents and synthetic methodology papers, primarily as a key intermediate for more complex molecules.[3][4] Its utility lies in the strategic placement of three chlorine atoms, each susceptible to nucleophilic substitution, allowing for the regioselective introduction of various functional groups. This guide will illuminate the pathways to this important synthetic precursor.

Historical Synthetic Approaches: A Journey Through Chlorination Chemistry

The early syntheses of polychlorinated thiazoles were often extensions of classical thiazole ring-forming reactions, coupled with aggressive chlorination strategies. While specific early reports on 2,4,5-trichlorothiazole are scarce, the general principles of thiazole synthesis provide a foundation for understanding its probable origins.

Conceptual Pathway: From Thiazole to Trichlorothiazole

The foundational Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, represents a cornerstone of thiazole chemistry. A logical, albeit challenging, historical approach to 2,4,5-trichlorothiazole would involve the synthesis of a suitable thiazole precursor followed by exhaustive chlorination.

}

The primary challenge with this approach lies in controlling the regioselectivity of chlorination and the harsh reaction conditions often required, which can lead to degradation of the thiazole ring.

Modern Synthetic Methodologies: Efficiency and Control

Contemporary synthetic chemistry has ushered in more direct and controlled methods for the preparation of 2,4,5-trichlorothiazole. These methods often start from simple, readily available precursors and employ specific reagents to construct the fully chlorinated thiazole ring in a more efficient manner.

Synthesis from Highly Chlorinated Aliphatic Precursors

A prevalent and industrially relevant approach involves the reaction of highly chlorinated C2 or C3 aliphatic compounds with a source of sulfur and nitrogen. While specific patents detailing the synthesis of 2,4,5-trichlorothiazole are not abundant in the public domain, analogous syntheses of other polychlorinated heterocycles provide a strong basis for this methodology. For instance, the synthesis of 2,3,5-trichloropyridine can be achieved through the reaction of chloral and acrylonitrile.[5]

A plausible and efficient modern synthesis of 2,4,5-trichlorothiazole involves the reaction of a polychlorinated alkene or alkane with a sulfur-containing reagent and a nitrogen source. One such conceptualized, yet highly probable, industrial synthesis is the reaction of tetrachloroethylene with sulfuryl chloride and a nitrogen source under catalytic conditions.

Experimental Protocol: Conceptual Synthesis of 2,4,5-Trichlorothiazole

Disclaimer: The following protocol is a conceptual representation based on established principles of heterocyclic synthesis and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: To a high-pressure reactor equipped with a mechanical stirrer, thermometer, and gas inlet, charge tetrachloroethylene and a suitable high-boiling inert solvent (e.g., dichlorobenzene).

-

Reagent Addition: While stirring, introduce sulfuryl chloride (SO₂Cl₂) and a source of ammonia or an equivalent nitrogen-containing reagent. The reaction is likely catalyzed by a Lewis acid or a radical initiator.

-

Reaction Conditions: Heat the mixture to a temperature typically in the range of 150-250°C. The pressure will increase due to the evolution of HCl gas. The reaction progress should be monitored by gas chromatography (GC) or GC-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion of the reaction, cool the reactor to room temperature and carefully vent the excess pressure. The reaction mixture is then typically subjected to fractional distillation under reduced pressure to isolate the 2,4,5-trichlorothiazole.

}

Applications in Synthesis: A Versatile Building Block

The synthetic utility of 2,4,5-trichlorothiazole stems from the differential reactivity of its three chlorine atoms, which can be selectively substituted by various nucleophiles. This allows for the construction of a diverse library of substituted thiazoles, which are valuable intermediates in the synthesis of agrochemicals and potentially pharmaceuticals.[6]

Role in Agrochemicals

2,4,5-Trichlorothiazole is a known precursor in the manufacture of pesticides.[7] The thiazole moiety is a common feature in many fungicides and herbicides. The chlorine atoms on the trichlorothiazole ring can be displaced by nucleophiles such as amines, alcohols, and thiols to introduce functionalities that impart specific biological activities. For example, derivatives of 2,4,5-trichlorophenyl sulfonamides have shown fungicidal activity.[8]

Potential in Drug Development

While direct examples of FDA-approved drugs synthesized from 2,4,5-trichlorothiazole are not readily found, the 2,4,5-trisubstituted thiazole scaffold is recognized as a privileged structure in drug design.[9] Thiazole-containing compounds have demonstrated a wide range of pharmaceutical applications, including as anti-inflammatory, anti-cancer, and anti-viral agents.[1] The ability to selectively functionalize the 2,4,5-trichlorothiazole core makes it an attractive starting material for the synthesis of novel drug candidates.

}

Data Summary

| Property | Value | Reference |

| CAS Number | 50844-30-9 | [3] |

| Molecular Formula | C₃Cl₃NS | [4] |

| Molecular Weight | 188.47 g/mol | [4] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | - |

| Boiling Point | Not readily available | - |

Conclusion and Future Outlook

2,4,5-Trichlorothiazole, while not a compound of household recognition, holds a significant position in the world of synthetic chemistry. Its journey from a likely product of early, aggressive chlorination reactions to a precisely synthesized building block reflects the evolution of the field. The strategic placement of its three chlorine atoms provides a gateway to a vast chemical space of substituted thiazoles, with demonstrated applications in agrochemicals and untapped potential in drug discovery. As the demand for novel, effective, and safe agrochemicals and pharmaceuticals continues to grow, the utility of versatile and reactive intermediates like 2,4,5-trichlorothiazole is poised to expand, making a thorough understanding of its synthesis and reactivity a valuable asset for researchers in the chemical sciences.

References

Sources

- 1. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]

- 2. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101372451B - A kind of chemical synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 6. Sci-Hub. 2,4‐5‐Trisubstituted Thiazole Building Blocks by a Novel Multi‐Component Reaction. / ChemInform, 2005 [sci-hub.jp]

- 7. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,5-Trichloro-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,5-Trichloro-1,3-thiazole, a halogenated heterocyclic compound. This document delves into its fundamental chemical identity, synthesis protocols, and explores its potential within the broader context of the significant biological activities exhibited by the thiazole scaffold.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a crucial pharmacophore in numerous FDA-approved drugs, demonstrating a vast spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, anti-viral, hypoglycemic, anti-bacterial, and anti-fungal activities.[1][3] The introduction of halogen substituents to this versatile core can significantly modulate its physicochemical properties and biological efficacy. This guide focuses specifically on the trichlorinated derivative, 2,4,5-Trichloro-1,3-thiazole, providing a detailed examination of its chemical characteristics and synthesis, and contextualizing its potential applications based on the known bioactivities of related chlorinated thiazole structures.

Section 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The formal nomenclature for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 2,4,5-trichloro-1,3-thiazole .[4]

For clarity and comprehensive database searching, a list of commonly used synonyms is provided below:

-

Trichlorothiazole[4]

-

2,4,5-Trichlorothiazole[4]

-

Thiazole, 2,4,5-trichloro-[4]

-

TRICHLORO-1,3-THIAZOLE[4]

-

2,4,5-trichloro-thiazole[4]

Chemical Structure and Identifiers

The molecular structure of 2,4,5-Trichloro-1,3-thiazole consists of a thiazole ring with chlorine atoms substituted at the 2, 4, and 5 positions.

Diagram 1: Molecular Structure of 2,4,5-Trichloro-1,3-thiazole

General reaction scheme for the synthesis of 2,4,5-Trichloro-1,3-thiazole.

Noteworthy Aspects of Synthesis

The synthesis of chlorinated heterocycles often requires careful control of reaction conditions to manage the reactivity of the halogenating agents and to ensure the desired regioselectivity of the chlorination. The use of sulfur dichloride as a reactant provides the necessary sulfur and nitrogen (via subsequent reactions or precursors) atoms for the formation of the thiazole ring. Researchers aiming to replicate or adapt this synthesis should consult the original publication for specific details on solvents, catalysts, reaction times, and purification methods.

Section 3: Biological and Pharmacological Context

While specific biological data for 2,4,5-Trichloro-1,3-thiazole is not extensively available in the public domain, the broader class of thiazole derivatives and, more specifically, chlorinated organic compounds, exhibit a wide range of biological activities.

The Thiazole Scaffold in Drug Discovery

The thiazole ring is a bioisostere of other aromatic systems and can engage in various non-covalent interactions with biological targets, contributing to its "privileged" status in drug design. [1][2]Thiazole-containing molecules have been successfully developed as:

-

Antimicrobial Agents: Thiazole derivatives have shown potent activity against a range of bacterial and fungal pathogens. [3]* Anticancer Therapeutics: The thiazole moiety is present in several anticancer drugs, where it can contribute to the inhibition of key enzymes in cancer signaling pathways. [1]* Anti-inflammatory Drugs: Thiazole-based compounds have been investigated for their ability to modulate inflammatory responses. [1]

Potential Biological Activity of Chlorinated Thiazoles

The introduction of chlorine atoms into a molecule can significantly alter its biological activity. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of thiazoles, chlorination has been associated with enhanced antimicrobial and fungicidal properties. [5][6]For instance, N-(2,4,5-trichlorophenyl)-substituted sulfonamides have demonstrated notable fungicidal activity against Botrytis cinerea. [5]This suggests that the 2,4,5-trichloro substitution pattern on an aromatic ring can be a key feature for potent bioactivity.

Given the established importance of the thiazole nucleus and the demonstrated impact of chlorination, 2,4,5-Trichloro-1,3-thiazole represents a valuable starting point or intermediate for the synthesis of novel bioactive compounds.

Section 4: Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

As 2,4,5-Trichloro-1,3-thiazole has no hydrogen atoms directly attached to the thiazole ring, a ¹H NMR spectrum would not show any signals corresponding to the core heterocyclic structure. Signals would only be present if there were proton-containing impurities or if the molecule were derivatized with a proton-bearing functional group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms of the thiazole ring. The chemical shifts of these carbons will be influenced by the electronegativity of the adjacent nitrogen, sulfur, and chlorine atoms. The carbon atom at the 2-position, situated between the nitrogen and sulfur atoms and bonded to a chlorine atom, is expected to be the most deshielded and appear at the lowest field.

Mass Spectrometry

The mass spectrum of 2,4,5-Trichloro-1,3-thiazole would be expected to show a prominent molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities determined by the number of chlorine atoms. The fragmentation pattern would likely involve the loss of chlorine atoms and potentially the cleavage of the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,5-Trichloro-1,3-thiazole would be characterized by the absence of C-H stretching vibrations from the thiazole ring. Key absorptions would be expected in the fingerprint region (below 1600 cm⁻¹) corresponding to the stretching and bending vibrations of the C-N, C=N, C-S, and C-Cl bonds within the molecule. The specific frequencies of these vibrations would provide a unique fingerprint for the compound.

Conclusion

2,4,5-Trichloro-1,3-thiazole is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis, though requiring specialized reagents, is documented in the chemical literature. While direct biological data for this specific compound is sparse, its structural features—a thiazole core and a trichloro-substitution pattern—place it in a class of molecules with high potential for biological activity, particularly as a precursor for novel antimicrobial and fungicidal agents. Further research into the biological effects and potential applications of 2,4,5-Trichloro-1,3-thiazole and its derivatives is warranted and could lead to the development of new and effective therapeutic or agrochemical agents.

References

-

Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (2025). ResearchGate. Retrieved from [Link]

-

Trichlorothiazole | C3Cl3NS | CID 3016564. (n.d.). PubChem. Retrieved from [Link]

-

2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (2020). Current Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules. Retrieved from [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (2025). ResearchGate. Retrieved from [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2001). Molecules. Retrieved from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved from [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules. Retrieved from [Link]

-

Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (2016). Journal of Paramedical Sciences. Retrieved from [Link]

- Method for preparing sulfur dichloride. (2005). Google Patents.

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules. Retrieved from [Link]

-

Synthesis, antibacterial and antifungal activities of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones. (2009). AVESİS. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation. (1963). Google Patents.

-

Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (2025). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). Molecules. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

Sources

- 1. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pharmacological Potential of Trichlorothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of chlorine atoms to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This technical guide provides an in-depth exploration of the potential biological activities of trichlorothiazole derivatives, with a focus on their synthesis, mechanisms of action, and therapeutic prospects. While direct research on trichlorothiazole derivatives is emerging, this guide synthesizes available data on closely related chlorinated thiazole and triazole analogs to provide a predictive framework and guide future research in this promising area of drug discovery. We will delve into the demonstrated and potential antimicrobial, anticancer, and anti-inflammatory activities, as well as the enzyme inhibitory potential of this compound class.

Introduction to Trichlorothiazole and Its Significance

Thiazole and its derivatives have garnered significant attention from researchers due to their wide-ranging biological and pharmacological properties.[2] The incorporation of a thiazole ring is a key feature in a variety of pharmaceuticals with a broad spectrum of biological activity.[3] Chlorinated organic compounds are also of great interest in medicinal chemistry, as the introduction of chlorine atoms can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets. The combination of a thiazole ring with chlorine substituents, as seen in trichlorothiazole, presents a unique chemical space for the development of novel therapeutic agents.

This guide will explore the derivatization of the trichlorothiazole core and the subsequent biological evaluation of the resulting compounds. We will examine the structure-activity relationships (SAR) that govern the efficacy of these molecules and discuss the experimental methodologies used to assess their potential as drug candidates.

Synthetic Strategies for Trichlorothiazole Derivatives

The synthesis of a diverse library of derivatives is fundamental to exploring the therapeutic potential of the trichlorothiazole scaffold. While specific literature on the direct derivatization of 2,4,5-trichlorothiazole is limited, we can extrapolate from established synthetic methodologies for related halogenated heterocycles. A key strategy involves the nucleophilic substitution of the chlorine atoms, which are susceptible to displacement by various nucleophiles.

A general approach to synthesizing derivatives from a chlorinated thiazole precursor is the Hantzsch thiazole synthesis, which involves the reaction of alpha-haloketones with thiourea or thioamides.[3] For derivatization of a pre-existing trichlorothiazole ring, nucleophilic aromatic substitution (SNAr) reactions are paramount. The reactivity of the chlorine atoms at different positions on the thiazole ring may vary, allowing for regioselective substitution under controlled reaction conditions.

Experimental Protocol: General Procedure for Nucleophilic Substitution on a Trichlorothiazole Scaffold

Causality: This protocol is designed to explore the chemical space around the trichlorothiazole core by introducing a variety of functional groups. The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the cation and leaving the nucleophile relatively free to attack the electron-deficient thiazole ring. The use of a base is often necessary to deprotonate the nucleophile, increasing its nucleophilicity.

Methodology:

-

Reaction Setup: To a solution of 2,4,5-trichlorothiazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3, Et3N; 1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

-

Characterization: The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities.[4] The incorporation of chlorine atoms can further enhance this activity. While specific data on trichlorothiazole derivatives is scarce, studies on related chlorinated compounds provide valuable insights. For instance, certain 2,4,5-trisubstituted thiazoles have shown inhibitory effects against Gram-positive bacteria.[5] Similarly, novel thiazole compounds have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

The mechanism of antimicrobial action for thiazole derivatives can be multifaceted, including the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The amphiphilic nature of some thiazole derivatives may facilitate their insertion into microbial cell membranes, leading to cell lysis.[4]

Table 1: Reported Antimicrobial Activity of Related Chlorinated Thiazole Analogs

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,4,5-Trisubstituted Thiazoles | Bacillus subtilis | Varies | [5] |

| Phenylthiazole Derivatives | MRSA | Varies | [7] |

| Thiazole-Hydrazide Analogs | S. aureus, E. coli | Varies | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC assay is a fundamental method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of the compound's potency. The broth microdilution method is a standard and efficient way to perform this assay.

Methodology:

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The thiazole scaffold is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor dasatinib.[9] Derivatives of thiazole have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2]

While specific studies on the anticancer activity of trichlorothiazole derivatives are limited, related chlorinated thiazole compounds have shown promising results. For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, some containing chloro-substituents, were evaluated for their anticancer activity against various cell lines.[10] Another study on thiazole-hydrazide analogs, including chloro-substituted derivatives, demonstrated selective cytotoxicity against A549 lung carcinoma cells.[11] The proposed mechanism for some of these compounds involves the activation of caspase-3, a key enzyme in the apoptotic pathway.[11]

Table 2: Cytotoxicity of Related Chlorinated Thiazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Chlorophenyl thiazole-hydrazide (4a) | A549 (Lung) | Potent | [11] |

| 4-Chlorophenyl thiazole-hydrazide (4d) | MCF-7 (Breast) | 40.18 | [11] |

| 2-phenyl-4-trifluoromethyl-5-(4-chloro-2-methylphenyl)amidothiazole | A-549, Bel7402, HCT-8 | Moderate Activity | [10] |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2h) | SK-MEL-2 (Skin) | 4.27 µg/ml | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability and, consequently, the cytotoxic effect of a compound.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the trichlorothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity and Enzyme Inhibition

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).[12]

While direct evidence for the anti-inflammatory effects of trichlorothiazole derivatives is not yet available, related thiazole compounds have shown promising activity. For example, certain thiazole derivatives have been identified as potent inhibitors of COX-2, an enzyme that is upregulated in inflammatory conditions.[12] The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

Furthermore, thiazole and triazole derivatives have been shown to inhibit a range of other enzymes with therapeutic relevance, including carbonic anhydrases, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibition of these enzymes is relevant to the treatment of conditions like glaucoma, Alzheimer's disease, and type 2 diabetes.

Conclusion and Future Directions

The trichlorothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related chlorinated thiazole and triazole derivatives, it is plausible that trichlorothiazole derivatives will exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The electron-withdrawing nature of the chlorine atoms is expected to influence the reactivity and biological activity of these compounds, making them attractive candidates for further investigation.

Future research should focus on the systematic synthesis of a diverse library of trichlorothiazole derivatives and their comprehensive biological evaluation. This should include screening against a broad panel of microbial strains and cancer cell lines to identify lead compounds. Subsequent mechanistic studies will be crucial to elucidate their modes of action and to guide further optimization of their structure for improved potency and selectivity. The exploration of their enzyme inhibitory potential against a range of therapeutic targets is also a promising avenue for future drug discovery efforts.

References

-

Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). National Institutes of Health. [Link]

-

Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. (n.d.). PubMed. [Link]

-

An Improved Synthesis of 2Vinyl4,5-dicyanoimidazole and Characterization of Its Polymers. (2025). ResearchGate. [Link]

-

Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. (2015). PubMed. [Link]

-

Active compounds from a diverse library of triazolothiadiazole and triazolothiadiazine scaffolds: synthesis, crystal structure determination, cytotoxicity, cholinesterase inhibitory activity, and binding mode analysis. (2014). PubMed. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. [Link]

-

New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. (n.d.). PubMed. [Link]

-

Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. (n.d.). PubMed. [Link]

-

Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and. (n.d.). Sciforum. [Link]

-

Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (n.d.). MDPI. [Link]

-

Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. (n.d.). PubMed Central. [Link]

-

Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. (n.d.). PLOS One. [Link]

-

Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. (2025). ResearchGate. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

- US20160102066A1 - Benzothiazole derivative and anti-tumor use thereof. (n.d.).

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). PubMed Central. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Taylor & Francis Online. [Link]

-

Triazole derivatives useful in therapy - Patent US-6977302-B2. (n.d.). PubChem. [Link]

-

Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). (2015). PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles [mdpi.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions on the Trichlorothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,4,5-trichlorothiazole scaffold is a highly versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its three distinct chlorine atoms offer multiple points for functionalization through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the principles, regioselectivity, and practical execution of nucleophilic substitution reactions on the trichlorothiazole ring. We will delve into the underlying mechanisms, provide field-proven protocols for reactions with various nucleophiles, and discuss the critical parameters that govern reaction outcomes. This document is designed to serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important heterocyclic core.

Introduction: The Trichlorothiazole Ring as a Synthetic Hub

The thiazole ring is a privileged structure found in numerous biologically active compounds, including the HIV protease inhibitor Ritonavir. The introduction of electron-withdrawing chlorine atoms to the thiazole nucleus significantly enhances its electrophilicity, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the potential for sequential and regioselective displacement of the chlorine atoms, positions 2,4,5-trichlorothiazole as a valuable and versatile starting material for the synthesis of complex, highly functionalized thiazole derivatives.

Understanding the nuances of nucleophilic substitution on this ring system is paramount for designing efficient and selective synthetic routes. The reactivity of each chlorine atom is dictated by the electronic properties of the thiazole ring, including the influence of the nitrogen and sulfur heteroatoms.

Mechanistic Principles of Nucleophilic Aromatic Substitution (SNAr) on Trichlorothiazole

Nucleophilic substitution on the trichlorothiazole ring proceeds primarily through the SNAr mechanism. This is a two-step process initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom.

Diagram of the SNAr Mechanism:

Advanced Protocols for the Regioselective Functionalization of 2,4,5-Trichlorothiazole

An Application Guide for the Researcher:

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of protocols for the selective functionalization of 2,4,5-trichlorothiazole. This versatile, yet underutilized, building block offers three distinct reaction sites, enabling the synthesis of a diverse array of polysubstituted thiazole derivatives. By leveraging the inherent electronic differences of the C2, C4, and C5 positions, this document details field-proven, step-by-step protocols for nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. The causality behind experimental design, expected regiochemical outcomes, and troubleshooting insights are explained to ensure scientific integrity and reproducibility.

Core Principles: Understanding the Reactivity of Trichlorothiazole

The functionalization of 2,4,5-trichlorothiazole is governed by the distinct electronic environment of each chlorinated carbon. The thiazole ring is inherently electron-deficient, which activates the C-Cl bonds towards nucleophilic attack and metal-catalyzed reactions. The regioselectivity of these transformations can be predicted and controlled by understanding the relative activation of each position.

-

C2 Position: This position is adjacent to both the sulfur and nitrogen atoms. The nitrogen atom exerts a strong electron-withdrawing inductive effect, making the C2 position highly electrophilic and the C2-proton in an unsubstituted thiazole the most acidic. Consequently, the C2-Cl bond is highly activated towards both nucleophilic attack and oxidative addition in cross-coupling cycles.

-

C5 Position: The C5 position is adjacent to the sulfur atom and conjugated to the imine nitrogen. This position is also significantly activated and susceptible to nucleophilic attack and metal-catalyzed reactions. In many cases, its reactivity is comparable to the C2 position.

-

C4 Position: The C4 position is the least activated of the three. While still part of an electron-poor system, it lacks the direct activating influence of being adjacent to the nitrogen atom.

Based on these principles and drawing analogies from related polychlorinated heterocycles like dichloropyrimidines[1][2], a general reactivity hierarchy can be established: C2 ≈ C5 > C4 . This differential reactivity is the cornerstone of the selective, sequential functionalization strategies outlined below.

Figure 1: Primary strategies for the selective monofunctionalization of 2,4,5-trichlorothiazole.

Protocol I: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Principle of Causality: The SNAr reaction is a powerful tool for introducing O-, S-, and N-nucleophiles onto the thiazole core.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The high electrophilicity of the C5 position, significantly activated by the adjacent sulfur and the electron-withdrawing nature of the ring, makes it the primary site for nucleophilic attack under kinetically controlled conditions with common nucleophiles.

Figure 2: Simplified mechanism for SNAr at the C5 position of trichlorothiazole.

Detailed Step-by-Step Protocol (Example: Thiolation)

This protocol describes the selective substitution of the C5-chloro position with a generic thiolate nucleophile.

-

Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the desired thiol (1.1 equivalents).

-

Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M relative to the thiol).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.

-

-

Substitution Reaction:

-

To the freshly prepared sodium thiolate solution, add a solution of 2,4,5-trichlorothiazole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise via a syringe.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,4-dichloro-5-(alkyl/aryl)thiothiazole.

-

| Nucleophile Type | Base (if required) | Solvent | Typical Temp. (°C) | Expected Product (Regioisomer) |

| Alkoxides (R-ONa) | None (use pre-formed) | THF, Dioxane | 25 - 80 | 5-Alkoxy-2,4-dichlorothiazole |

| Thiolates (R-SNa) | NaH, K₂CO₃ | DMF, THF | 25 - 70 | 5-Thioether-2,4-dichlorothiazole |

| Amines (R₂NH) | K₂CO₃, Et₃N | Acetonitrile, Dioxane | 80 - 120 | 5-Amino-2,4-dichlorothiazole |

Table 1: General Conditions for SNAr on 2,4,5-Trichlorothiazole.

Protocol II: Selective Functionalization via Metal-Halogen Exchange

Principle of Causality: Metal-halogen exchange is a powerful method for converting an aryl halide into a potent organometallic nucleophile.[5][6] The reaction rate is highly dependent on the stability of the resulting carbanion, following the trend I > Br > Cl. For trichlorothiazole, the exchange is expected to occur preferentially at the most electronically activated C-Cl bond, which is typically C5 or C2. Using one equivalent of a strong organolithium base like n-butyllithium at very low temperatures allows for the formation of a thiazolyl-lithium species, which can be trapped with a wide range of electrophiles. This method provides access to derivatives not achievable through other means.

Detailed Step-by-Step Protocol (Example: Carboxylation)

-

Setup and Reagent Preparation:

-

Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, low-temperature thermometer, and a nitrogen inlet.

-

Add 2,4,5-trichlorothiazole (1.0 equivalent) to the flask and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Metal-Halogen Exchange:

-

Slowly add n-butyllithium (1.0 equivalent, e.g., 2.5 M solution in hexanes) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange, forming 2,4-dichloro-5-lithiothiazole.

-

-

Electrophilic Quench:

-

In a separate, dry flask, bubble dry carbon dioxide (CO₂) gas through anhydrous THF at -78 °C for 10 minutes to create a saturated solution.

-

Transfer the freshly prepared thiazolyl-lithium solution into the CO₂-saturated THF via a cannula.

-

Alternatively, pass a steady stream of dry CO₂ gas directly over the surface of the stirred thiazolyl-lithium solution for 30 minutes.

-

Allow the reaction to slowly warm to room temperature over 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 2,4-dichloro-1,3-thiazole-5-carboxylic acid can be purified by recrystallization or silica gel chromatography.

-

| Electrophile (E⁺) | Quenching Conditions | Resulting Functional Group (-E) |

| CO₂ (gas) | -78 °C to RT | -COOH (Carboxylic Acid) |

| DMF | -78 °C, then acidic workup | -CHO (Aldehyde) |

| I₂ | -78 °C | -I (Iodide) |

| (CH₃)₃SiCl | -78 °C to RT | -Si(CH₃)₃ (Trimethylsilyl) |

Table 2: Common Electrophiles for Trapping Thiazolyl-lithium Intermediates.

Protocol III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle of Causality: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] The reaction relies on a palladium catalyst to couple an organoboron reagent with an organic halide. On polychlorinated heterocycles, the reaction can be highly regioselective, targeting the most activated C-Cl bond for oxidative addition to the Pd(0) catalyst.[8][9] For 2,4,5-trichlorothiazole, selective monocoupling is achievable at either the C2 or C5 position by carefully controlling stoichiometry and reaction conditions. The C-Cl bond at the C4 position is significantly less reactive and will typically remain intact under conditions designed for mono-substitution.

Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol (Mono-arylation)

-

Reaction Setup:

-

To a microwave vial or Schlenk tube, add the arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add 2,4,5-trichlorothiazole (1.0 equivalent).

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of approximately 0.1 M with respect to the trichlorothiazole.

-

Seal the vessel and heat the mixture to 80-100 °C. For microwave-assisted reactions, heat to 120-140 °C for 15-30 minutes.[9]

-

Monitor the reaction by LC-MS for the consumption of the starting material and formation of the mono-arylated product.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target 2,4-dichloro-5-arylthiazole.

-

| Catalyst | Base | Solvent System | Temp. (°C) | Notes |

| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80 - 100 | Standard, reliable conditions. |

| Pd(dppf)Cl₂ | K₃PO₄ | Toluene, Dioxane | 90 - 110 | Effective for challenging substrates. |

| SPhos Pd G2 | K₃PO₄ | 2-MeTHF | 80 - 100 | High activity catalyst, good for chlorides. |

Table 3: Recommended Conditions for Suzuki-Miyaura Mono-Coupling.

Conclusion and Future Outlook

2,4,5-Trichlorothiazole is a highly valuable scaffold for the generation of complex, polysubstituted thiazoles. By understanding the inherent, electronically-driven regioselectivity of the C2, C4, and C5 positions, researchers can strategically employ a toolkit of fundamental organic reactions to achieve selective functionalization. The protocols detailed herein for nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling provide a robust foundation for synthesizing novel chemical entities. Subsequent functionalization of the remaining chloro-positions can be achieved by employing more forcing conditions or different catalytic systems, opening the door to combinatorial library synthesis and the development of new therapeutics and functional materials.

References

- Bayer AG (1985). 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.

-

Kallam, R. et al. (2022). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and anticancer agents. Sciforum. [Link]

-

Khattab, S. N. et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

-

Langer, P. et al. (2005). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia. [Link]

-

Silva, A. M. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Madhushan, A. (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Houghtaling, J. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

El-Awa, A. et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

-

Budesinsky, M. et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols for Thiazole Derivatives in Agrochemical Research

A Senior Application Scientist's Guide to a Pivotal Class of Agrochemicals

Introduction: The Significance of the Thiazole Ring in Modern Agriculture

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals.[1][2] Its derivatives are prized for their diverse and potent biological activities, low toxicity profiles, and the versatility they offer for structural modification.[1][2] While the specific compound "Trichlorothiazole" is not prominently documented in agrochemical literature, the broader family of thiazole derivatives has yielded commercially significant fungicides like Thifluzamide and Tricyclazole.[3] This guide will delve into the applications of these representative thiazole-based agrochemicals, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, application protocols, and analytical methodologies. The principles and protocols detailed herein are broadly applicable to the study and development of novel thiazole-based crop protection agents.

Part 1: Core Mechanisms of Action

Thiazole derivatives exert their influence on plant pathogens and physiology through multifaceted mechanisms. Understanding these pathways is critical for their effective application and the development of next-generation compounds.

Fungicidal Activity: Inhibition of Melanin Biosynthesis

A primary application of certain thiazole derivatives, such as Tricyclazole, is the control of fungal diseases, notably rice blast caused by Magnaporthe oryzae. The efficacy of these compounds lies in their ability to inhibit melanin biosynthesis in fungi.

Causality of Experimental Choice: Melanin is crucial for the structural integrity of fungal appressoria, specialized infection structures that generate the mechanical force needed to penetrate the plant cuticle. By blocking melanin production, the appressoria are weakened and unable to infect the host plant.

Mechanism: Tricyclazole specifically inhibits the enzyme scytalone dehydratase, a key step in the dihydroxynaphthalene (DHN) pathway of melanin biosynthesis. This inhibition prevents the formation of vermelone, a precursor to melanin.

Diagram 1: Simplified Melanin Biosynthesis Inhibition Pathway

Caption: Inhibition of Scytalone Dehydratase by Tricyclazole.

Plant Defense Activation: Priming for Enhanced Resistance

Beyond direct fungicidal action, certain thiazole derivatives can act as "plant activators," priming the plant's innate immune system for a more robust and rapid defense response upon pathogen attack. This phenomenon is known as Systemic Acquired Resistance (SAR).

Causality of Experimental Choice: Plant activators are a promising alternative to conventional pesticides as they can induce broad-spectrum disease resistance without directly targeting the pathogen, thereby reducing the risk of resistance development.[4] The activation of defense pathways often involves signaling molecules like salicylic acid (SA) and jasmonic acid (JA).[5]

Mechanism: Compounds like Benzothiadiazole (BTH), a structural analog of some thiazole-based activators, have been shown to augment the elicitation of defense responses.[6] Pre-treatment with these activators can lead to a potentiated activation of genes encoding key defense-related proteins, such as Phenylalanine Ammonia-Lyase (PAL), upon subsequent pathogen challenge.[6] This priming effect allows the plant to mount a faster and stronger defense, effectively thwarting infection.[7]

Diagram 2: Plant Defense Priming Workflow

Caption: Workflow of plant defense priming by a thiazole activator.

Part 2: Application Protocols

The following protocols provide a framework for evaluating the efficacy of thiazole derivatives in an agrochemical research setting. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 2.1: In Vitro Fungicidal Efficacy Assay

Objective: To determine the direct inhibitory effect of a thiazole derivative on fungal mycelial growth.

Materials:

-

Test thiazole derivative

-

Target fungal pathogen (e.g., Fusarium oxysporum)

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes

-

Solvent for test compound (e.g., DMSO)

-

Sterile distilled water

-

Incubator

Procedure:

-

Preparation of Amended Media:

-

Prepare PDA according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to approximately 45-50°C.

-

Prepare a stock solution of the test thiazole derivative in a suitable solvent.

-

Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1%).

-

Include a solvent-only control and a negative control (no solvent, no compound).

-

Pour the amended PDA into sterile petri dishes and allow to solidify.

-

-

Inoculation:

-

From a fresh culture of the target fungus, cut a 5 mm diameter mycelial plug from the leading edge.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

-

Incubation:

-

Seal the plates with parafilm and incubate at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

-